1-(1H-Benzimidazol-2-yl)ethanol
Overview
Description
Benzimidazoles are a class of compounds with significant chemical and pharmaceutical importance. The molecule 1-(1H-Benzimidazol-2-yl)ethanol is a derivative of benzimidazole, which is characterized by the presence of a benzene ring fused to an imidazole ring and an ethanol substituent. This structure is a key intermediate in the synthesis of various benzimidazole derivatives that have diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of 1-(1H-Benzimidazol-2-yl)ethanol and its derivatives can be achieved through acceptorless dehydrogenative coupling of aromatic diamines with primary alcohols. This reaction can be catalyzed by various complexes, such as a manganese(I) complex with a phosphine-free tridentate NNS ligand , or Ru(II) hydride complexes with new quinoline-based ligands . These methods offer a greener alternative to traditional synthesis as they do not require oxidants or stoichiometric strong bases, making the process more environmentally benign .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including 1-(1H-Benzimidazol-2-yl)ethanol, has been studied using various spectroscopic methods and density functional theory (DFT) calculations. The crystal structure, vibrational spectroscopy, and DFT calculations have been used to characterize bis-(1H-benzimidazol-2-yl)-methanone, a related compound, demonstrating the utility of these methods in understanding the conformational dynamics and electronic properties of such molecules . Similarly, DFT calculations have been employed to analyze the geometric structure, infrared intensities, UV-VIS spectrum, and NMR chemical shifts of 1-(1H-Benzimidazol-2-yl)ethanol .
Chemical Reactions Analysis
Benzimidazole derivatives, including 1-(1H-Benzimidazol-2-yl)ethanol, can participate in various chemical reactions. For instance, they can form complexes with metals such as Co(II), Pd(II), and Zn(II), which are characterized by their spectral properties and fluorescence characteristics . Additionally, modifications of benzimidazole derivatives can significantly enhance their anion transport properties, as seen in derivatives of 1,3-bis(benzimidazol-2-yl)benzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(1H-Benzimidazol-2-yl)ethanol and its derivatives are influenced by their molecular structure. The spectral data suggest that these compounds can act as chelating ligands, coordinating through nitrogen and oxygen atoms . The electronic properties, such as HOMO-LUMO energies, can be determined through quantum chemical calculations, providing insight into the reactivity and stability of these molecules . Furthermore, the crystallization behavior and hydrogen bonding patterns of these compounds can be studied to understand their solid-state properties, as demonstrated by the analysis of 2-[(1H-Benzimidazol-2-yl)iminomethyl]-4,6-dibromophenol ethanol hemisolvate .
Scientific Research Applications
Synthesis and Chemical Characterization
One-Pot Synthesis and Metal Complex Formation : 1-(1H-Benzimidazol-2-yl)ethanol (HBE) was synthesized through a one-pot rapid green protocol and used to form metal complexes. These complexes demonstrated antioxidant potential and inhibitory activities including inhibition of various enzymes. The study also examined micellar solubilization in sodium dodecyl sulphate (Taj et al., 2020).
Vibrational Studies Using DFT Method : HBE was subjected to conformational analysis and quantum chemical calculations, including geometric structure analysis and vibrational studies, using the density functional method (DFT/B3LYP) (Oturak et al., 2015).
Crystal Structure Analysis : The title compound HBE was synthesized and its crystal structure was analyzed, revealing the formation of hydrogen bonds and chains in the crystal (Li et al., 2012).
Biological and Medicinal Applications
Neuroprotective Effects : Benzimidazole derivatives, including HBE, have been explored for their neuroprotective effects against ethanol-induced neurodegeneration in a rat model. These compounds showed potential in ameliorating oxidative stress and neuroinflammation (Imran et al., 2020).
Antimicrobial Activity : Novel structures derived from HBE were studied as potential anti-Helicobacter pylori agents. These compounds exhibited potent and selective activities against this gastric pathogen (Carcanague et al., 2002).
Potential in Boron-Neutron-Capture Therapy (BNCT) and PET : HBE-based compounds were synthesized and labeled with selenium or the positron-emitting radionuclide 73Se for potential applications in cancer treatment by BNCT and compound-distribution measurements in vivo by positron-emission tomography (Santos et al., 2000).
Other Applications
- Surface Interaction Studies : The interaction of HBE with iron surfaces was investigated using confocal micro-Raman spectroscopy. This study provides insights into the adsorption behavior of organic molecules on metal surfaces (Wang et al., 2004).
Safety And Hazards
Future Directions
While specific future directions for “1-(1H-Benzimidazol-2-yl)ethanol” are not mentioned in the literature, benzimidazole derivatives have been used in combination with other compounds for the preparation of complexes . This suggests potential future directions in the development of new compounds and materials.
properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHWEHOSQYNGOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940562 | |
Record name | 1-(1H-Benzimidazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Benzimidazol-2-yl)ethanol | |
CAS RN |
19018-24-7 | |
Record name | α-Methyl-1H-benzimidazole-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19018-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 1-(2-benzimidazolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019018247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1H-Benzimidazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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